5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride
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Overview
Description
5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride is a chemical compound with the molecular formula C11H17BrCl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom, a piperidine ring, and a phenylamine group, making it a versatile molecule for different chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride typically involves the bromination of 2-piperidin-1-yl-phenylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-piperidin-1-yl-phenylamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 5-Bromo-2-piperidin-1-yl-phenylamine.
Reduction: 2-piperidin-1-yl-phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, depending on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness
5-Bromo-2-piperidin-1-yl-phenylamine dihydrochloride is unique due to its specific combination of a bromine atom, piperidine ring, and phenylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-2-piperidin-1-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFZHCKPPPRHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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